4-(2,4-Dimethoxyphenyl)butan-1-amine
Description
4-(2,4-Dimethoxyphenyl)butan-1-amine is a substituted phenethylamine derivative featuring a butan-1-amine chain attached to a 2,4-dimethoxyphenyl group. This compound is of interest in medicinal chemistry due to the electron-donating methoxy substituents, which can enhance binding affinity to neurotransmitter receptors or modulate pharmacokinetic properties.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19NO2/c1-14-11-7-6-10(5-3-4-8-13)12(9-11)15-2/h6-7,9H,3-5,8,13H2,1-2H3 |
InChI Key |
QVQPNVBHYQRPRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCCN)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxyphenyl)butan-1-amine typically involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) . This method is efficient and yields the desired amine compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxyphenyl)butan-1-amine involves its interaction with molecular targets such as receptors and enzymes. The compound can act as a ligand, binding to specific receptors and modulating their activity. This interaction can trigger various cellular pathways, leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares 4-(2,4-Dimethoxyphenyl)butan-1-amine with key analogs, emphasizing substituent-driven differences:
Key Observations:
- Electron-Donating vs.
- Piperazine Derivatives : The addition of a piperazine ring (e.g., 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine) introduces basic nitrogen atoms, likely improving water solubility and receptor selectivity .
Pharmacological and Toxicological Insights
- Bioactivity : Piperazine-containing analogs (e.g., 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine) are associated with dopaminergic and serotonergic activity, suggesting the target compound may share similar receptor interactions .
- Toxicity : Chlorophenyl derivatives (e.g., 4-(2,4-Dichlorophenyl)butan-1-amine) are linked to higher acute toxicity in rodent models, whereas methoxy groups may reduce toxicity due to metabolic detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
